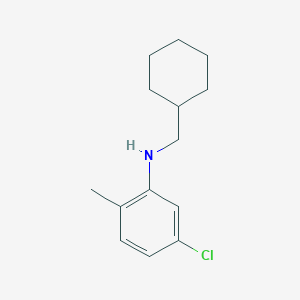

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline

Description

Nomenclature and Structural Characterization of 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline

Systematic IUPAC Nomenclature and Substituent Position Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for substituted anilines. The base structure is aniline, which consists of a benzene ring with an amino group attached at position 1. The compound name this compound indicates three distinct substituents positioned at specific locations on the aromatic ring and amino group.

The numbering system for the aniline structure begins with the carbon bearing the amino group designated as position 1. The chlorine atom occupies position 5 on the benzene ring, which corresponds to the meta position relative to the amino group. This positioning places the chlorine substituent two carbons away from the amino-bearing carbon, creating a specific electronic environment that influences the compound's reactivity and physical properties.

The methyl group is located at position 2 of the benzene ring, making it ortho to the amino group. This positioning creates steric interactions between the methyl substituent and the amino group, potentially affecting the compound's conformational preferences and hydrogen bonding capabilities. The proximity of the methyl group to the amino functionality also influences the electron density distribution within the aromatic system.

The cyclohexylmethyl group is attached directly to the nitrogen atom of the amino group, indicated by the "N-" prefix in the nomenclature. This substitution transforms the primary aniline into a secondary amine, significantly altering the compound's hydrogen bonding patterns and overall molecular geometry. The cyclohexyl portion exists predominantly in a chair conformation, contributing to the compound's three-dimensional structure and influencing its interaction with biological targets or synthetic reagents.

Molecular Formula and Weight Calculations

The molecular formula C₁₄H₂₀ClN accurately represents the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom. The systematic calculation of molecular weight involves summing the atomic masses of all constituent atoms according to their respective quantities.

The carbon contribution to the molecular weight totals 168.14 atomic mass units, calculated from fourteen carbon atoms each with an atomic mass of 12.011 atomic mass units. The hydrogen component contributes 20.16 atomic mass units from twenty hydrogen atoms, each with an atomic mass of 1.008 atomic mass units. The single chlorine atom adds 35.453 atomic mass units to the total molecular weight. The nitrogen atom contributes 14.007 atomic mass units to the final calculation.

The complete molecular weight calculation yields 237.78 grams per mole, which represents the mass of one mole of the compound. This molecular weight places the compound in the category of medium-sized organic molecules, suitable for various synthetic and pharmaceutical applications. The relatively high molecular weight compared to simple anilines reflects the substantial contribution of the cyclohexylmethyl substituent.

Comparison with related compounds provides perspective on the structural contributions to molecular weight. The parent compound 5-chloro-2-methylaniline has a molecular weight of 141.6 grams per mole, indicating that the cyclohexylmethyl group adds approximately 96 atomic mass units to the overall structure. This significant mass contribution reflects the substantial size of the cyclohexylmethyl substituent and its influence on the compound's physical and chemical properties.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The aromatic region of proton nuclear magnetic resonance spectra typically displays characteristic signals corresponding to the substituted benzene ring. For compounds with similar substitution patterns, aromatic protons appear in the chemical shift range of 6.5 to 7.5 parts per million.

The cyclohexylmethyl substituent generates a complex multipicity pattern in the aliphatic region of the proton spectrum. The methylene group connecting the cyclohexyl ring to the nitrogen atom appears as a characteristic doublet, typically observed around 2.8 to 3.1 parts per million. The cyclohexyl protons produce overlapping multiplets in the region from 1.0 to 2.0 parts per million, with the axial and equatorial protons of the chair conformation contributing to the complexity of these signals.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each unique carbon environment within the molecule. The aromatic carbons appear in the range of 110 to 150 parts per million, with the carbon bearing the chlorine substituent typically appearing further downfield due to the electron-withdrawing effect of the halogen. The methyl carbon attached to the benzene ring generates a signal around 20 to 25 parts per million, while the cyclohexyl carbons produce multiple signals in the aliphatic region from 25 to 45 parts per million.

The nitrogen-bearing carbon of the cyclohexylmethyl group typically appears around 50 to 60 parts per million in carbon-13 spectra, reflecting its attachment to the electronegative nitrogen atom. Integration patterns in proton nuclear magnetic resonance spectroscopy confirm the stoichiometric relationships between different proton environments, providing quantitative validation of the proposed structure.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that confirm the compound's structure and molecular weight. The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the calculated molecular weight of 237.78 grams per mole. The isotope pattern associated with the chlorine atom creates a characteristic M+2 peak at mass-to-charge ratio 239, with an intensity approximately one-third that of the molecular ion peak due to the natural abundance of chlorine-37.

Primary fragmentation typically involves cleavage of the cyclohexylmethyl substituent from the nitrogen atom, generating a base peak corresponding to the 5-chloro-2-methylaniline fragment. This fragmentation pattern parallels observations in related compounds, where alkyl substituents on nitrogen readily undergo alpha-cleavage under electron impact conditions. The resulting cationic fragment retains the aromatic system and amino functionality, providing a stable resonance-stabilized species.

Secondary fragmentation processes include loss of the methyl group from the aromatic ring, producing fragments characteristic of chloroaniline derivatives. The cyclohexylmethyl portion may undergo further fragmentation through loss of the methylene bridge, generating cyclohexyl cation fragments that appear at appropriate mass-to-charge ratios. These fragmentation patterns provide structural confirmation and distinguish the compound from isomeric structures with different substitution patterns.

The fragmentation behavior of this compound shares similarities with other N-cyclohexylmethyl aniline derivatives, particularly in the preferential cleavage at the nitrogen-carbon bond. This characteristic fragmentation serves as a diagnostic tool for identifying cyclohexylmethyl-substituted aromatic amines in complex mixtures or synthetic reaction products.

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides definitive identification of functional groups present in this compound through characteristic vibrational frequencies. The amino group generates distinctive stretching vibrations in the 3300 to 3500 wavenumber region, appearing as broad bands due to hydrogen bonding interactions. The secondary amine nature of the nitrogen substitution typically produces a single nitrogen-hydrogen stretching band, distinguishing it from primary anilines that display two distinct stretching frequencies.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, providing confirmation of the benzene ring system. The aromatic carbon-carbon stretching vibrations generate characteristic peaks in the 1450 to 1600 wavenumber range, with specific frequencies influenced by the substitution pattern on the ring. The presence of the chlorine substituent affects the aromatic vibrational modes through both electronic and mass effects.

Aliphatic carbon-hydrogen stretching vibrations from the cyclohexylmethyl substituent and the aromatic methyl group appear in the 2800 to 3000 wavenumber region. These vibrations create a complex pattern of peaks reflecting the various carbon-hydrogen environments within the cyclohexyl ring and methyl groups. The cyclohexyl ring also contributes characteristic bending and stretching vibrations in the fingerprint region below 1500 wavenumbers.

The carbon-chlorine stretching vibration typically appears as a medium-intensity peak in the 700 to 800 wavenumber region, providing definitive confirmation of the chlorine substituent. The exact frequency depends on the substitution pattern and electronic environment of the chlorinated carbon. These infrared signatures collectively provide a comprehensive fingerprint for compound identification and purity assessment.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium-broad | Secondary amine |

| Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring |

| Aliphatic C-H stretch | 2800-3000 | Strong | Cyclohexyl and methyl |

| Aromatic C=C stretch | 1450-1600 | Strong | Benzene ring |

| C-Cl stretch | 700-800 | Medium | Chloro substituent |

Properties

IUPAC Name |

5-chloro-N-(cyclohexylmethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEZLKCXRCOKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes critical differences between the target compound and its analogs:

Key Observations :

- Cyclohexylmethyl Substitution : The bulky, lipophilic cyclohexylmethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in SAR studies where similar motifs improved inhibitory activity by 250-fold compared to parent compounds .

- Fluorobenzyl Analogs : Fluorine atoms in 3- or 4-fluorobenzyl derivatives may alter electronic interactions (e.g., dipole effects) and metabolic stability due to fluorine’s resistance to oxidation .

- Ethoxyphenylmethyl Derivative : The ethoxy group increases hydrophobicity but may reduce aqueous solubility, a critical factor for bioavailability .

Biological Activity

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline (CAS No. 1036485-68-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a chloro group and a cyclohexylmethyl substituent on the aniline core, which may influence its biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 235.74 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro group may enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or detoxification processes.

- Receptor Binding : The compound's structure suggests potential interactions with neurotransmitter receptors, which could have implications for neuropharmacology.

Study on Antitumor Activity

A study examined the effects of related chloroaniline derivatives on cancer cell lines. Although specific data on this compound was not included, compounds with similar structures demonstrated significant antitumor activity against various human cancer cell lines (A549, MCF-7, DU145) through mechanisms involving apoptosis induction and cell cycle arrest .

Toxicological Assessments

Research into the toxicological profile of related compounds indicates that chloroanilines can exhibit varying degrees of toxicity based on their structural modifications. Investigations into the metabolic pathways revealed that some derivatives undergo bioactivation leading to DNA binding and potential carcinogenic effects . This raises concerns about the safety profile of this compound, necessitating further toxicological studies.

Comparative Analysis

Comparative studies with other anilines have shown that the introduction of a cyclohexylmethyl group can significantly alter both pharmacokinetic properties and biological activity. For instance:

| Compound | Antitumor Activity (IC50 μM) | Mechanism of Action |

|---|---|---|

| This compound | Not yet determined | Potential enzyme inhibition |

| 4-Chloro-2-methylaniline | 8.99 | DNA binding, apoptosis induction |

| IMB-1406 | 6.92 | S-phase arrest in cell cycle |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.